3-Bromo-5-fluoro-2-nitrobenzoic acid
Overview
Description
3-Bromo-5-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoro-2-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-nitrobenzoic acid is a solid substance at ambient temperature . It has a molecular weight of 264.01 .Scientific Research Applications
Fluorimetric Analysis
Research by Imai and Watanabe (1981) highlights the use of fluorogenic reactions with derivatives similar to 3-Bromo-5-fluoro-2-nitrobenzoic acid for the determination of secondary amino acids. The study demonstrates superior reactivity and fluorescence yield with these compounds, making them valuable for analytical purposes in biochemistry (Imai & Watanabe, 1981).
Crystallographic Study
Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, including those structurally related to 3-Bromo-5-fluoro-2-nitrobenzoic acid, to understand their molecular geometries and electrostatic potentials. This research aids in the understanding of intermolecular interactions and molecular assembly in solid-state chemistry (Pramanik, Dey, & Mukherjee, 2019).
Synthesis Methodologies
Křupková et al. (2013) described the use of a structurally similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block in the solid-phase synthesis of heterocyclic scaffolds. This application underscores the importance of such compounds in facilitating the preparation of diverse libraries of nitrogenous heterocycles, critical in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Pharmaceutical Intermediates
Chen et al. (2020) developed a continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, starting from a precursor similar to 3-Bromo-5-fluoro-2-nitrobenzoic acid. This process demonstrates the compound's role in producing fine chemical and pharmaceutical intermediates efficiently and safely, highlighting its significance in industrial applications (Chen, Shen, Qiu, Wu, Bai, & Su, 2020).
Safety And Hazards
The safety information for 3-Bromo-5-fluoro-2-nitrobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-5-fluoro-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-5-2-3(9)1-4(7(11)12)6(5)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQLAPZDEQXCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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